molecular formula C15H19ClN2 B14621461 5-Chloro-N,N,7-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 60481-55-2

5-Chloro-N,N,7-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B14621461
CAS No.: 60481-55-2
M. Wt: 262.78 g/mol
InChI Key: HWTBFAFJLOEAIO-UHFFFAOYSA-N
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Description

5-Chloro-N,N,7-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound features a chloro substituent and multiple methyl groups, which may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N,7-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multi-step organic reactions. One common approach is to start with a carbazole derivative and introduce the chloro and methyl groups through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N,7-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloro group can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides

Properties

CAS No.

60481-55-2

Molecular Formula

C15H19ClN2

Molecular Weight

262.78 g/mol

IUPAC Name

5-chloro-N,N,7-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C15H19ClN2/c1-9-6-12(16)15-11-8-10(18(2)3)4-5-13(11)17-14(15)7-9/h6-7,10,17H,4-5,8H2,1-3H3

InChI Key

HWTBFAFJLOEAIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(N2)CCC(C3)N(C)C)C(=C1)Cl

Origin of Product

United States

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